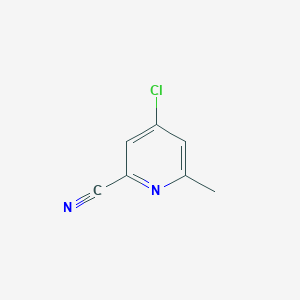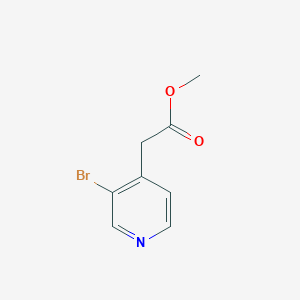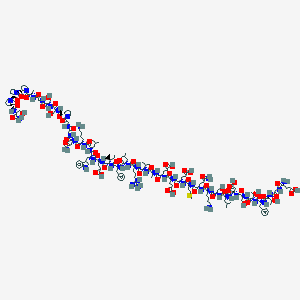
4-Chloro-6-methylpicolinonitrile
Vue d'ensemble
Description
4-Chloro-6-methylpicolinonitrile is a chemical compound with the CAS Number: 104711-65-1 . It has a molecular weight of 152.58 and its IUPAC name is 4-chloro-6-methyl-2-pyridinecarbonitrile .
Synthesis Analysis
The synthesis of 4-Chloro-6-methylpicolinonitrile involves several steps. In one method, a solution of intermediate 1A and triethylamine in propionitrile was added to trimethylsilyl cyanide. The mixture was stirred at reflux for 26 hours then left to stand at room temperature for 18 hours . The reaction was quenched by the addition of 30% aqueous potassium carbonate solution and the layers were separated .Molecular Structure Analysis
The molecular formula of 4-Chloro-6-methylpicolinonitrile is C7H5ClN2 . The InChI code is 1S/C7H5ClN2/c1-5-2-6 (8)3-7 (4-9)10-5/h2-3H,1H3 .Chemical Reactions Analysis
The chemical reactions involving 4-Chloro-6-methylpicolinonitrile are complex and often involve the alteration of oxidation states . These redox processes frequently pass through intermediates with short life-times, making their study challenging .Physical And Chemical Properties Analysis
4-Chloro-6-methylpicolinonitrile is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique
Synthesis of Pharmaceutical Compounds
4-Chloro-6-methylpicolinonitrile serves as a starting material in the synthesis of various pharmaceutical compounds. For instance, it is used in the synthesis of Rabeprazole sodium, a proton pump inhibitor used for gastroesophageal reflux disease treatment. The process involves a multi-step synthesis starting from 3-methylpicolinonitrile, demonstrating its utility in complex pharmaceutical manufacturing processes (Xiao-Shu He et al., 2020).
Antitumor Drug Synthesis
Another application in medicinal chemistry is its role in synthesizing the antitumor drug Sorafenib. The synthesis starts from picolinic acid and involves steps like chloration and esterification, demonstrating the versatility of 4-Chloro-6-methylpicolinonitrile in producing complex molecular structures required for cancer treatment (Yao Jian-wen, 2012).
Analytical Chemistry
In analytical chemistry, 4-Chloro-6-methylpicolinonitrile is used in the determination of perchlorate using atomic absorption spectrometry. The method involves liquid-liquid extraction in a flow-injection system, highlighting its significance in enhancing the sensitivity and selectivity of analytical techniques (M. Gallego & M. Valcárcel, 1985).
Photophysical Studies
This compound also finds application in photophysical studies. For example, it is involved in the study of the photochemistry and vibrational spectra of matrix-isolated methyl 4-chloro-5-phenylisoxazole-3-carboxylate. Such studies are crucial in understanding molecular dynamics and photochemical reactions (S. Lopes et al., 2011).
Synthesis of Quinoline Derivatives
The synthesis of quinoline derivatives, which have applications in various fields including pharmacology, also utilizes 4-Chloro-6-methylpicolinonitrile. Such syntheses contribute to the development of new compounds with potential therapeutic applications (S. Murugavel et al., 2018).
Catalyzed Coupling Reactions
It is also used in catalyzed coupling reactions to synthesize complex organic compounds, such as pyrrolo[2,3-d]pyrimidines. These reactions are integral to the development of new chemical entities in pharmaceutical research (Xi Jiang et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
4-chloro-6-methylpyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c1-5-2-6(8)3-7(4-9)10-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNYLEMSSXHBPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594250 | |
| Record name | 4-Chloro-6-methylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-methylpicolinonitrile | |
CAS RN |
104711-65-1 | |
| Record name | 4-Chloro-6-methylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl 4-hydroxythieno[2,3-b]pyridine-6-carboxylate](/img/structure/B168978.png)
![5-Bromo-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B168979.png)




![(1S,2S)-N,N'-Bis[(1R)-1-phenylethyl]-1,2-diphenylethylenediamine](/img/structure/B168989.png)

